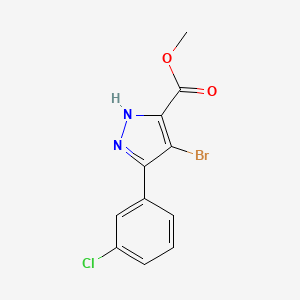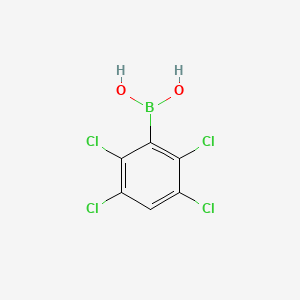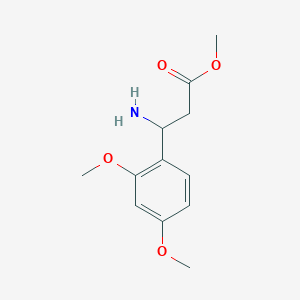
methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone and a hydrazine . The bromine and chlorine substituents could be introduced through electrophilic aromatic substitution reactions. The methyl ester group could be formed through an esterification reaction .
Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present in the molecule. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The ester group could undergo hydrolysis, transesterification, or other reactions typical of esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms might increase the compound’s density and boiling point compared to similar compounds without these halogens .
Scientific Research Applications
Antimicrobial and Anticancer Potential
- Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, structurally related to methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate, have shown significant antimicrobial and anticancer activity, outperforming the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Cytotoxicity and Cancer Research
- Methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, a similar compound, has demonstrated selective cytotoxicity against HepG2 and A549 tumor cell lines, while not affecting the human normal liver cell line HL-7702, suggesting potential for targeted cancer therapies (Huang et al., 2017).
Synthetic Methodology and Chemical Analysis
- Research on structurally similar compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has provided insights into regiospecific synthesis and the importance of spectroscopic techniques for structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Green Chemistry Approaches
- A one-pot, four-component synthesis method for methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo pyrano pyrimidine-3-carboxylate derivatives showcases a green chemistry approach, emphasizing metal-free catalysts and avoiding hazardous solvents (Yadav et al., 2021).
Pharmacophore Linkage in Drug Development
- The use of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in preparing pharmacophore-linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives illustrates the compound's role in drug development (Khalifa, Nossier, & Al-Omar, 2017).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-11(16)10-8(12)9(14-15-10)6-3-2-4-7(13)5-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTFCVNVKHYXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1419826.png)

![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1419828.png)

![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)

![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B1419836.png)
![1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1419837.png)
![4-[2-(2,4-Difluorophenyl)ethyl]piperidine](/img/structure/B1419838.png)
![[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B1419840.png)
![7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419842.png)
![2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419843.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B1419844.png)
![2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid](/img/structure/B1419846.png)
